Drotaverine hydrochloride

Vue d'ensemble

Description

Drotaverine Hydrochloride is an antispasmodic drug similar to papaverine in structure . It is a phosphodiesterase 4 inhibitor that has no anticholinergic properties . It is used for the treatment of menstrual discomfort and to enhance cervical dilation during childbirth .

Synthesis Analysis

The structure of Drotaverine Hydrochloride has been determined using NMR spectroscopy . The study aimed to determine the structure of Drotaverine Hydrochloride samples with different structural formulas .Molecular Structure Analysis

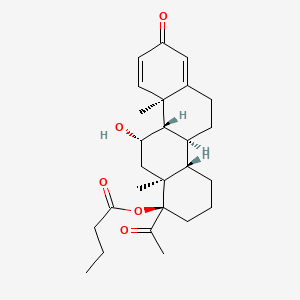

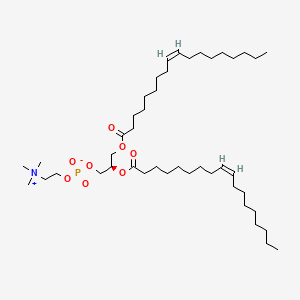

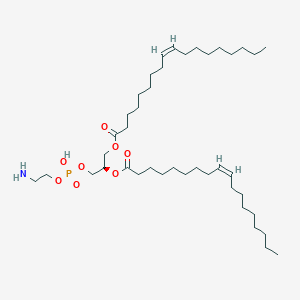

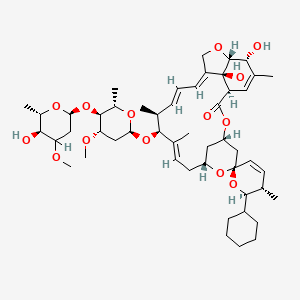

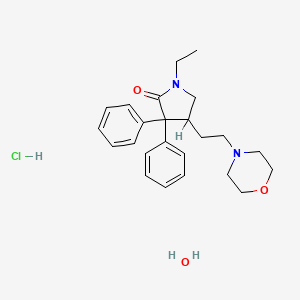

Drotaverine Hydrochloride has a molecular formula of C24H32ClNO4 . The structure corresponds to 1- (3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride .Chemical Reactions Analysis

The structure of Drotaverine Hydrochloride was established using NMR spectroscopy . The study found that all the studied samples were found to be the compound II . Changes in the temperature, solvent, and pH did not cause the intramolecular tautomerism and conversion of the compound II into the compound I .Physical And Chemical Properties Analysis

Drotaverine Hydrochloride has a molecular weight of 434.0 g/mol . It is a pale yellow crystal .Applications De Recherche Scientifique

-

Combination with Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

- Field : Pharmaceutical Chemistry

- Application : Drotaverine Hydrochloride (D-HCl) is commonly used for its antispasmodic action. The combination of a spasmolytic and an analgesic drug such as ibuprofen (Ibu) or ketoprofen (Ket) could become the answer for the treatment of localized pain .

- Method : The compatibility of Ibuprofen, Ketoprofen, and Drotaverine Hydrochloride was investigated using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-Transform Infrared spectroscopy (FTIR). Solid-liquid equilibrium (SLE) phase diagrams for the binary systems of active pharmaceutical ingredients were developed .

- Results : Results show that drotaverine-based pharmaceutical forms for pain treatment may be obtained at 0.9 respectively 0.8 molar fractions of ibuprofen and ketoprofen .

-

Gastroretentive Approach for Sustained Drug Delivery

- Field : Pharmaceutical Technology

- Application : Drotaverine hydrochloride (DRH) is a spasmolytic drug that suffers from short residence time due to intestinal hypermotility during diarrheal episodes associated with gastrointestinal colics resulting in low bioavailability and repeated dosing .

- Method : Eight DSHH systems were prepared using gas blowing technique. The prepared DSHH systems were evaluated regarding their morphology, incorporation efficiency, density, porosity, swelling ratio, viscoelastic property, erosion percentage and release kinetics .

- Results : A bioequivalence study was done to compare the bioavailability of the candidate formula versus Spasmocure®. Statistical analysis showed significant ( P <0.05) increase in bioavailability 2.7 folds with doubled Tmax (4 h) compared to the marketed product (2 h) .

-

Treatment of Various Spastic Conditions

- Field : Clinical Pharmacology

- Application : Drotaverine has been used in the symptomatic treatment of various spastic conditions, such as gastrointestinal diseases, biliary dyskinesia, and vasomotor diseases associated with smooth muscle spasms .

- Method : Drotaverine is administered orally or intravenously to relieve spasms .

- Results : Drotaverine has been found to be effective in relieving spasms and associated pain .

-

Treatment of Dysmenorrhea, Abortion, and Augmentation of Labour

- Field : Obstetrics and Gynecology

- Application : Drotaverine has been investigated in dysmenorrhea, abortion, and augmentation of labour .

- Method : Drotaverine is administered orally or intravenously to relieve spasms .

- Results : Drotaverine has been found to be effective in relieving spasms and associated pain .

-

Treatment of Benign Prostatic Hyperplasia, Parainfluenza, and Avian Influenza Viruses

- Field : Urology and Virology

- Application : More recently, drotaverine gained attention in the treatment of benign prostatic hyperplasia, parainfluenza, and avian influenza viruses .

- Method : Drotaverine is administered orally or intravenously to relieve spasms .

- Results : Drotaverine has been found to be effective in relieving spasms and associated pain .

-

Treatment of Various Smooth Muscle Spasm-Related Disorders

- Field : Clinical Pharmacology

- Application : Drotaverine, a selective phosphodiesterase inhibitor, is widely used in the treatment of various smooth muscle spasm-related disorders, including gastrointestinal, biliary, and genitourinary tract disorders .

- Method : Drotaverine is administered orally or intravenously to relieve spasms .

- Results : Drotaverine has been found to be effective in relieving spasms and associated pain .

-

Self-Medication Among Patients with Common Abdominal Symptoms

- Field : Gastroenterology & Hepatopancreatobiliary Medicine

- Application : Drotaverine is the most frequently purchased antispasmodic in Poland, yet there is a paucity of real-world data on its use. It is used by patients for pain, cramps, and abdominal discomfort .

- Method : In this cross-sectional, questionnaire-based study, patients who purchased drotaverine were asked about their reasons for using it, its perceived efficacy, satisfaction with treatment, and physician consultation .

- Results : Among 650 recruited patients, 74% used drotaverine for pain, 67% for cramps, and 19% for abdominal discomfort. Approximately 83% of patients purchased drotaverine without a physician’s advice .

-

Fixed-Dose Combination of NSAIDs and Spasmolytic Agents in the Treatment of Different Types of Pain

- Field : Pharmacological Management of Chronic Pain

- Application : The pharmacotherapy of pain is often based on the need for polytherapy. There are many advantages of combined pain pharmacotherapy, including, above all, the possibility of obtaining an additive or synergistic effect .

- Method : This review presents the most common disease entities in which combinations of NSAIDs and spasmolytic drugs are used to reduce pain .

- Results : The benefits of fixed-dose combination products (FDCs) are that they improve the response in people with insufficient monotherapy .

-

Chromatographic Determination of Drotaverine and Mathematical Modeling

- Field : Analytical Chemistry

- Application : The study investigates the effect of Drotaverine Hydrochloride (DH) on soil samples .

- Method : DH was added to soil samples in the test concentrations .

- Results : The total number of microorganisms by the end of the experiment increased to 1.8–2.3 × 10^6 CFU with a predominance of hydrocarbon-oxidizing bacteria, while the diversity of colony variants decreased by a factor of 2.5 .

-

Micellar Catalysis in Ultrasensitive Quantification

- Field : Electrochemistry

- Application : The study investigates the interfacial properties of voltammetric sensors .

- Method : The interfacial properties of voltammetric sensors (bare GCE and CNF/GCE) were further explored by electrochemical impedance spectroscopy (EIS) .

- Results : The study provides insights into the electrochemical properties of Drotaverine Hydrochloride .

-

Compatibility of Drotaverine Hydrochloride with Ibuprofen and Ketoprofen Nonsteroidal Anti-Inflammatory Drugs Mixtures

- Field : Materials Chemistry

- Application : Drotaverine hydrochloride (D-HCl) is commonly used for its antispasmodic action. The combination of a spasmolytic and an analgesic drug such as ibuprofen (Ibu) or ketoprofen (Ket) could become the answer for the treatment of localized pain .

- Method : The compatibility of Ibuprofen, Ketoprofen, and Drotaverine Hydrochloride was investigated using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and Fourier-Transform Infrared spectroscopy (FTIR). Solid-liquid equilibrium (SLE) phase diagrams for the binary systems of active pharmaceutical ingredients were developed .

- Results : Results show that drotaverine-based pharmaceutical forms for pain treatment may be obtained at 0.9 respectively 0.8 molar fractions of ibuprofen and ketoprofen .

-

Self-Medication with Drotaverine among Patients with Common Abdominal Symptoms

- Field : Gastroenterology & Hepatopancreatobiliary Medicine

- Application : When compared with other antispasmodics (hyoscine, mebeverine, alverine), ketoprofen, and herbal preparations, drotaverine was more effective, more tolerable, and had a greater impact on quality of life .

- Method : In this cross-sectional, questionnaire-based study, patients who purchased drotaverine were asked about their reasons for using it, its perceived efficacy, satisfaction with treatment, and physician consultation .

- Results : Among 650 recruited patients, 74% used drotaverine for pain, 67% for cramps, and 19% for abdominal discomfort. Approximately 83% of patients purchased drotaverine without a physician’s advice .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFLYOLJRKJYNV-MASIZSFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14009-24-6 (Parent) | |

| Record name | Drotaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40243590 | |

| Record name | Drotaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drotaverine hydrochloride | |

CAS RN |

985-12-6 | |

| Record name | Drotaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000985126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drotaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROTAVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24ZVH4C669 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.